2,2-Dimethylvaleroyl chloride
Overview
Description
2,2-Dimethylvaleroyl chloride is an organic compound with the chemical formula C7H13ClO It is a colorless liquid with a pungent odor and is primarily used as an acylating agent in organic synthesis
Scientific Research Applications
2,2-Dimethylvaleroyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an acylating agent to introduce the 2,2-dimethylvaleroyl group into organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biochemistry: Utilized in the modification of biomolecules for research purposes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylvaleroyl chloride can be synthesized through the reaction of 2,2-dimethylvaleric acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of 2,2-dimethylvaleric acid using thionyl chloride or phosphorus trichloride. The process is carried out in a controlled environment to ensure the efficient conversion of the acid to the acyl chloride while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylvaleroyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylvaleric acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to form esters.
Water: Hydrolysis occurs readily at room temperature.
Reducing Agents: Reduction typically requires anhydrous conditions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
2,2-Dimethylvaleric Acid: Formed from hydrolysis.
Mechanism of Action
The mechanism of action of 2,2-dimethylvaleroyl chloride involves the formation of a reactive acyl chloride intermediate, which can then react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Valeroyl Chloride: Similar structure but lacks the two methyl groups at the 2-position.
Isobutyryl Chloride: Contains a similar acyl chloride functional group but has a different carbon chain structure.
Pivaloyl Chloride: Contains a tert-butyl group instead of the dimethyl groups.
Uniqueness: 2,2-Dimethylvaleroyl chloride is unique due to the presence of two methyl groups at the 2-position, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis for introducing the 2,2-dimethylvaleroyl group into molecules.
Properties
IUPAC Name |
2,2-dimethylpentanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBKYCCXDNYHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074008 | |
Record name | Pentanoyl chloride, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-22-9 | |
Record name | 2,2-Dimethylpentanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15721-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoyl chloride, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoyl chloride, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanoyl chloride, 2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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